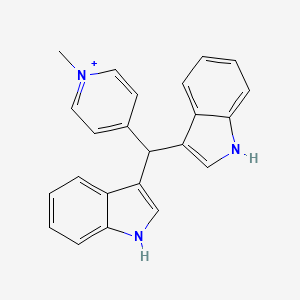
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes a benzonitrile group attached to a porphyrin core substituted with pyridine rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction involving pyrrole and an aldehyde, followed by oxidation.
Substitution with Pyridine Rings: The porphyrin core is then subjected to a substitution reaction with pyridine rings under controlled conditions.
Attachment of the Benzonitrile Group: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
化学反应分析
Types of Reactions
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin core.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and benzonitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the porphyrin core, as well as substituted derivatives with different functional groups.
科学研究应用
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential role in mimicking biological processes such as oxygen transport and electron transfer.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and sensors.
作用机制
The mechanism of action of 4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile involves its ability to coordinate with metal ions and participate in redox reactions. The porphyrin core can interact with various molecular targets, including enzymes and receptors, through its metal-binding sites. This interaction can modulate biological pathways and processes, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
5,10,15,20-Tetra(4-pyridyl)porphyrin: Similar in structure but lacks the benzonitrile group.
4-(10,15,20-Triphenyl-21H,23H-porphin-5-yl)benzenamine: Contains phenyl groups instead of pyridine rings.
Uniqueness
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile is unique due to the presence of both pyridine rings and a benzonitrile group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
属性
分子式 |
C42H26N8 |
|---|---|
分子量 |
642.7 g/mol |
IUPAC 名称 |
4-(10,15,20-tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile |
InChI |
InChI=1S/C42H26N8/c43-25-26-1-3-27(4-2-26)39-31-5-7-33(47-31)40(28-13-19-44-20-14-28)35-9-11-37(49-35)42(30-17-23-46-24-18-30)38-12-10-36(50-38)41(29-15-21-45-22-16-29)34-8-6-32(39)48-34/h1-24,47,50H |
InChI 键 |
HEGNJROTLGSNFT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=NC=C8)C=C4)C9=CC=NC=C9)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)
![Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-](/img/structure/B13410427.png)
![3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13410434.png)
![(E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B13410443.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B13410450.png)


![(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol](/img/structure/B13410459.png)

![5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid](/img/structure/B13410482.png)
![(1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13410494.png)



